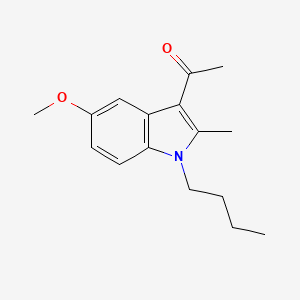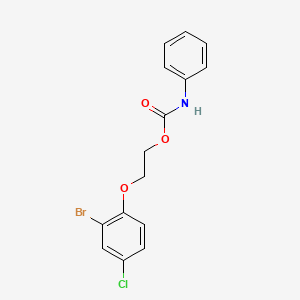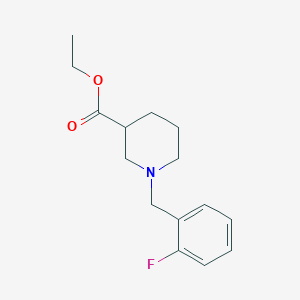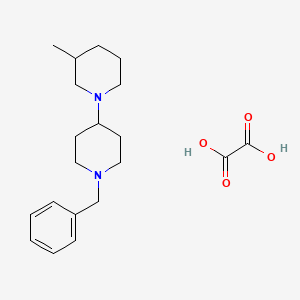![molecular formula C25H22O4 B4931208 3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as MDPC, is a synthetic compound that belongs to the class of cyclobutene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The exact mechanism of action of 3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have antioxidant and anti-platelet effects. In vivo studies in animal models have demonstrated its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases.
实验室实验的优点和局限性
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has a high degree of purity and stability, which makes it suitable for use in a range of experiments. However, there are also some limitations to its use. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on 3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify the molecular targets involved.
合成方法
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid can be synthesized using a multistep reaction process, which involves the reaction of 3-methylphenol with benzoyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with diphenylcyclobutene-1,2-dione in the presence of a base to produce 3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. The final product is obtained by purification through column chromatography.
科学研究应用
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In drug discovery, it has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In material science, it has been explored for its potential use in the development of new materials with unique properties.
属性
IUPAC Name |
3-(3-methylphenoxy)carbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-9-8-14-19(15-16)29-25(28)23-20(17-10-4-2-5-11-17)22(24(26)27)21(23)18-12-6-3-7-13-18/h2-15,20-23H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMLZYGZQMMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)

![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)

![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)